molecular formula C21H19FN2O3 B11352641 N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11352641
M. Wt: 366.4 g/mol
InChI Key: YMWJGHDGBOXQTJ-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenoxy group, and a pyridinyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorophenyl intermediate.

    Coupling with Methoxyphenol: The 4-fluorophenyl intermediate is then coupled with 4-methoxyphenol in the presence of a base to form the methoxyphenoxy derivative.

    Introduction of the Pyridinyl Group: The final step involves the reaction of the methoxyphenoxy derivative with 2-pyridinecarboxylic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl and methoxyphenoxy groups enhances its stability and reactivity, while the pyridinyl group contributes to its potential biological activities.

Properties

Molecular Formula

C21H19FN2O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19FN2O3/c1-26-18-9-11-19(12-10-18)27-15-21(25)24(20-4-2-3-13-23-20)14-16-5-7-17(22)8-6-16/h2-13H,14-15H2,1H3

InChI Key

YMWJGHDGBOXQTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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